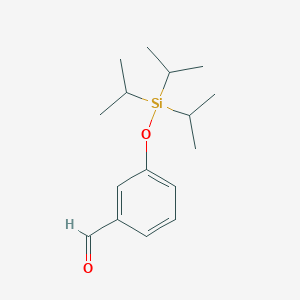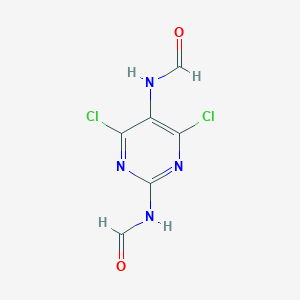
2-(2,3-Dimethylbut-3-en-2-yl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethylbut-3-en-2-yl)-1,3-dioxolane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMDO and is a cyclic peroxide that is used as a powerful oxidizing agent in organic synthesis. The unique structure of DMDO makes it an attractive candidate for various chemical reactions, and its ability to generate high-energy intermediates makes it an important tool in the field of organic chemistry.
作用机制
The mechanism of action of DMDO involves the generation of high-energy intermediates that can react with various organic compounds. DMDO is a powerful oxidizing agent, and it can oxidize various functional groups, including alcohols, alkenes, and ethers. The reaction proceeds through a radical mechanism, and the resulting product is a cyclic peroxide that can be easily isolated.
Biochemical and Physiological Effects:
DMDO has been shown to have various biochemical and physiological effects. It has been shown to be toxic to various cell lines, including cancer cells, and it has been proposed as a potential antitumor agent. DMDO has also been shown to have antimicrobial properties, and it has been used as a disinfectant in various applications. Additionally, DMDO has been shown to have neurotoxic effects, and it should be handled with care in laboratory settings.
实验室实验的优点和局限性
The advantages of using DMDO in laboratory experiments include its high reactivity and its ability to generate high-energy intermediates. DMDO is a powerful oxidizing agent, and it can be used in various chemical reactions to generate complex organic compounds. The limitations of using DMDO in laboratory experiments include its toxicity and its potential for explosive decomposition. DMDO should be handled with care, and appropriate safety measures should be taken when working with this compound.
未来方向
There are various future directions for the research on DMDO. One potential direction is the development of new synthetic methodologies using DMDO as an oxidizing agent. Another potential direction is the exploration of DMDO as a potential antitumor agent. Additionally, the use of DMDO in the field of polymer chemistry and materials science could lead to the development of new materials with unique properties. Overall, the unique properties of DMDO make it an attractive candidate for various scientific research applications, and further research is needed to fully understand its potential.
合成方法
The synthesis of DMDO involves the reaction of 2,3-dimethyl-2-butene with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the resulting product is a cyclic peroxide with a dioxolane ring. The synthesis of DMDO is a relatively simple process, and it can be easily scaled up for industrial applications.
科学研究应用
DMDO has been widely used in various scientific research applications due to its unique properties. It has been used as an oxidizing agent in the synthesis of various organic compounds, including alcohols, ketones, and acids. DMDO has also been used in the field of polymer chemistry, where it has been used as a crosslinking agent for various polymers. Additionally, DMDO has been used in the field of medicinal chemistry, where it has been used as a potential antitumor agent.
属性
CAS 编号 |
121389-16-0 |
|---|---|
产品名称 |
2-(2,3-Dimethylbut-3-en-2-yl)-1,3-dioxolane |
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
2-(2,3-dimethylbut-3-en-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(3,4)8-10-5-6-11-8/h8H,1,5-6H2,2-4H3 |
InChI 键 |
DDMXEXXSTUSONV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C)(C)C1OCCO1 |
规范 SMILES |
CC(=C)C(C)(C)C1OCCO1 |
同义词 |
1,3-Dioxolane, 2-(1,1,2-trimethyl-2-propenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



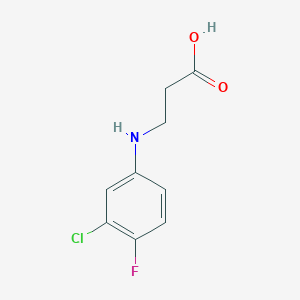
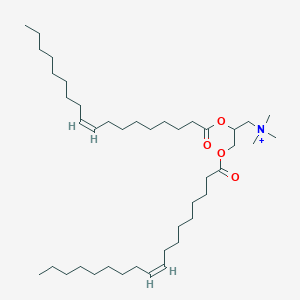



![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)


![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)
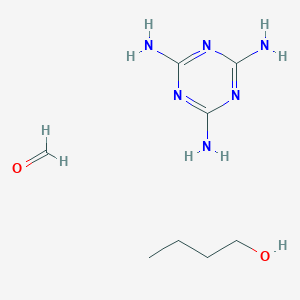
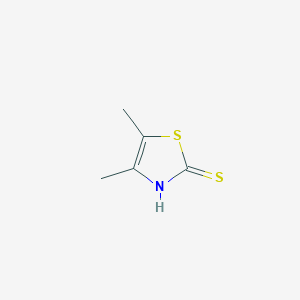
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
